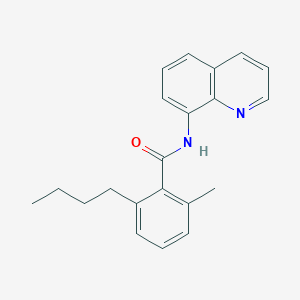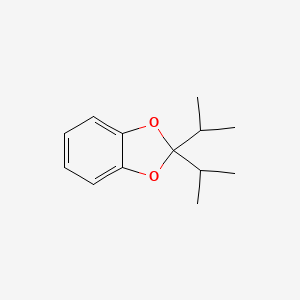![molecular formula C15H10N4O3 B14138880 (5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one CAS No. 26114-44-3](/img/structure/B14138880.png)
(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a hydrazinylidene group attached to a nitrophenyl moiety. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazinylidene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives.
Applications De Recherche Scientifique
(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.
Hydrazinylidene derivatives: Compounds such as hydrazones and hydrazides have similar hydrazinylidene groups but vary in their overall structure and reactivity.
Propriétés
Numéro CAS |
26114-44-3 |
|---|---|
Formule moléculaire |
C15H10N4O3 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
5-[(2-nitrophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H10N4O3/c20-14-8-7-11(10-4-3-9-16-15(10)14)17-18-12-5-1-2-6-13(12)19(21)22/h1-9,20H |
Clé InChI |
SYAWXIOPDWXVPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
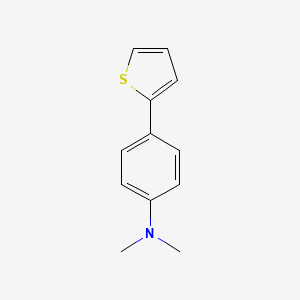
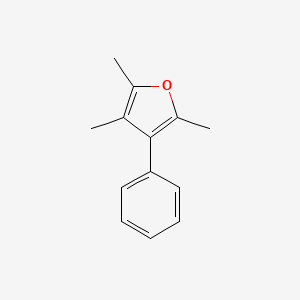

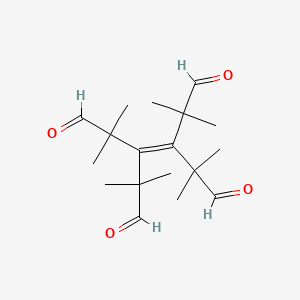

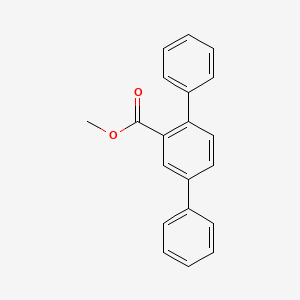
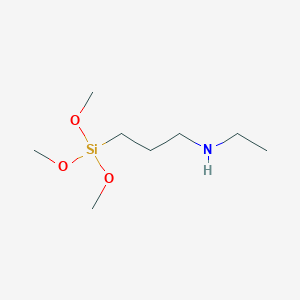
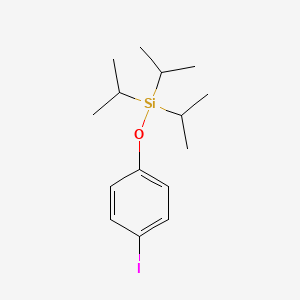
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)
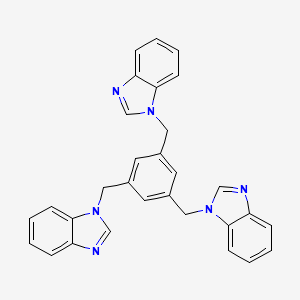
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
